molecular formula C11H13BrClN B13423119 N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

Cat. No.: B13423119
M. Wt: 274.58 g/mol
InChI Key: NGJRFZSMUWRGFG-FVGYRXGTSA-N
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Description

N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C11H12BrN·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a prop-2-yn-1-amine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenylacetic acid and propargylamine.

    Formation of Intermediate: The 2-bromophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with propargylamine to form N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the amine to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The bromophenyl group and the amine moiety play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
  • N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

Uniqueness

N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is unique due to its specific bromine substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H13BrClN

Molecular Weight

274.58 g/mol

IUPAC Name

N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C11H12BrN.ClH/c1-3-8-13-9(2)10-6-4-5-7-11(10)12;/h1,4-7,9,13H,8H2,2H3;1H/t9-;/m0./s1

InChI Key

NGJRFZSMUWRGFG-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)NCC#C.Cl

Canonical SMILES

CC(C1=CC=CC=C1Br)NCC#C.Cl

Origin of Product

United States

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